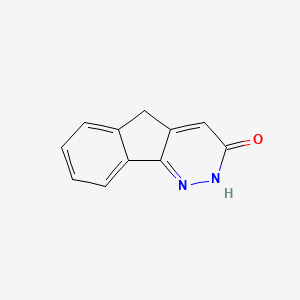

5H-Indeno(1,2-c)pyridazin-3-one, 2,3-dihydro-

Description

Properties

IUPAC Name |

2,5-dihydroindeno[1,2-c]pyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c14-10-6-8-5-7-3-1-2-4-9(7)11(8)13-12-10/h1-4,6H,5H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKIUVNSTQVQDJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=NNC(=O)C=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50219847 | |

| Record name | 5H-Indeno(1,2-c)pyridazin-3-one, 2,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50219847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69581-16-4 | |

| Record name | 5H-Indeno(1,2-c)pyridazin-3-one, 2,3-dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069581164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3H-Indeno[1, 2,5-dihydro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=329951 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5H-Indeno(1,2-c)pyridazin-3-one, 2,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50219847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hydrazine Condensation of Indene-2-acetic Acid Derivatives

A common and well-documented method involves reacting substituted 2,3-dihydro-5-substituted-1-oxo-1H-indene-2-acetic acids with hydrazine hydrate in ethanol under reflux conditions. This reaction leads to the formation of the 2,4,4a,5-tetrahydro-indeno[1,2-c]pyridazin-3-one derivatives.

-

- A solution of 2,3-dihydro-5-(1H-imidazol-1-yl)-1-oxo-1H-indene-2-acetic acid (1.48 g) and hydrazine hydrate (0.38 g, 85%) in ethanol (15 mL) is refluxed for 3 hours.

- The reaction mixture is filtered, and the product is purified by crystallization from ethanol.

- Yield: Approximately 0.7 g of 2,4,4a,5-tetrahydro-7-(1H-imidazol-1-yl)-3H-indeno[1,2-c]pyridazin-3-one, melting point 263–264 °C.

-

- The reaction proceeds via nucleophilic attack of hydrazine on the keto-acid intermediate, followed by ring closure.

- Variations in the substituent at the 5-position of the indene ring allow for structural diversity.

Substitution of Fluorine-Containing Indene Precursors

Another approach involves the nucleophilic displacement of a fluorine atom on 5-fluoro-2,3-dihydro-1-oxo-1H-indene-2-acetic acid with amines such as piperidine, followed by hydrazine treatment to form the pyridazinone ring.

- Example Procedure:

- 5-fluoro-2,3-dihydro-1-oxo-1H-indene-2-acetic acid (2 g) is reacted with potassium carbonate (2.65 g) and piperidine (50 mL) under reflux for 20 hours.

- The reaction mixture is filtered, extracted, and purified to yield an intermediate oil.

- This intermediate is then refluxed with hydrazine hydrate (0.4 g) in ethanol (25 mL) for 2 hours.

- The final product, 2,4,4a,5-tetrahydro-7-(1-piperidinyl)-3H-indeno[1,2-c]pyridazin-3-one, is obtained as a solid with melting point 282–284 °C.

Dehydrogenation to Aromatic Pyridazinones

The tetrahydro derivatives can be dehydrogenated to the fully aromatic indeno[1,2-c]pyridazin-3-one using various methods:

- Bromination followed by dehydrobromination.

- Catalytic dehydrogenation using palladium catalysts.

- Oxidation with manganese dioxide or m-nitrobenzenesulfonic acid.

These methods allow conversion of the dihydro form to the aromatic pyridazinone, which may have different biological properties.

Conversion of Oxygen to Sulfur Analogues

Compounds where the pyridazinone oxygen is replaced by sulfur (pyridazinethiones) can be prepared by treating the oxygen-containing pyridazinones with phosphorus pentasulfide.

Alternative Synthetic Routes and Related Derivatives

Friedel-Crafts Acylation and Cyclization

- Keto acids used as intermediates can be prepared by Friedel-Crafts acylation of benzoxazine derivatives with succinic anhydride and aluminum chloride.

- Subsequent cyclization with hydrazine hydrate leads to pyridazinone derivatives with spirocyclic substitutions.

Reactions with Phosphorus Oxychloride and Thiourea

- Hydrazinyl-substituted pyridazinones can be further modified by reaction with phosphorus oxychloride to form chloropyridazine derivatives.

- Treatment of these chloropyridazines with thiourea yields pyridazinethione derivatives.

Summary Table of Preparation Methods

| Method No. | Starting Material | Reagents/Conditions | Product Type | Notes |

|---|---|---|---|---|

| 1 | 2,3-Dihydro-5-substituted indene-2-acetic acid | Hydrazine hydrate, ethanol, reflux 3 h | 2,4,4a,5-Tetrahydro-indeno[1,2-c]pyridazin-3-one | Direct condensation and cyclization |

| 2 | 5-Fluoro-2,3-dihydro-1-oxo-indene-2-acetic acid | Piperidine, K2CO3, reflux 20 h; then hydrazine hydrate, reflux 2 h | Substituted tetrahydro-indeno[1,2-c]pyridazin-3-one | Nucleophilic substitution followed by cyclization |

| 3 | Tetrahydro-indeno[1,2-c]pyridazin-3-one | Pd-catalyzed dehydrogenation or MnO2 oxidation | Aromatic indeno[1,2-c]pyridazin-3-one | Aromatization step |

| 4 | Pyridazinone oxygen analogues | Phosphorus pentasulfide | Pyridazinethione derivatives | Oxygen to sulfur substitution |

| 5 | Benzoxazine derivatives | Friedel-Crafts acylation, AlCl3, succinic anhydride; then hydrazine hydrate | Spirocyclic pyridazinone derivatives | Alternative route via keto acid intermediates |

Research Findings and Observations

- The regioselectivity of substitution on the indeno[1,2-c]pyridazinone core (e.g., at C(7) vs C(8)) significantly affects biological activity, particularly monoamine oxidase inhibition, indicating the importance of precise synthetic control over substitution patterns.

- Hydrazine hydrate is a key reagent for ring closure, providing a reliable and high-yielding route to the dihydro-pyridazinone core.

- Dehydrogenation methods allow tuning of the saturation level of the heterocyclic ring, which can modulate pharmacological properties.

- The use of phosphorus pentasulfide to convert oxygen to sulfur analogues expands the chemical diversity and potential biological applications of these compounds.

Chemical Reactions Analysis

Types of Reactions: 5H-Indeno(1,2-c)pyridazin-3-one, 2,3-dihydro- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound to its dihydro or tetrahydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indene or pyridazine rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of dihydro or tetrahydro derivatives.

Substitution: Formation of various substituted derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1. Cardiovascular Agents

5H-Indeno(1,2-c)pyridazin-3-one derivatives have been identified as promising candidates for cardiotonic and antihypertensive therapies. These compounds exhibit significant effects on cardiac contractility and blood pressure regulation. For instance, studies have shown that certain derivatives can increase cardiac contractility without significantly affecting heart rate, making them suitable for treating conditions like heart failure and hypertension .

2. Inhibition of Phosphodiesterase Enzymes

Research indicates that 5H-Indeno(1,2-c)pyridazin-3-one derivatives function as inhibitors of phosphodiesterase type III (PDE-III), which plays a crucial role in regulating cardiac function and vascular tone. The introduction of specific substituents on the pyridazinone ring enhances the inhibitory activity of these compounds against PDE-III, leading to improved inotropic and vasodilatory effects . This mechanism suggests potential applications in managing acute heart failure and other cardiovascular disorders.

Anti-inflammatory Properties

1. Anti-inflammatory Activity

Some derivatives of 5H-Indeno(1,2-c)pyridazin-3-one have demonstrated anti-inflammatory effects. The structure-activity relationship (SAR) studies indicate that modifications to the indeno-pyridazine framework can enhance anti-inflammatory potency, making these compounds candidates for treating inflammatory diseases .

Case Studies

Mechanism of Action

The mechanism of action of 5H-Indeno(1,2-c)pyridazin-3-one, 2,3-dihydro- involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation and pain. The compound’s anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways . Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

5H-Indeno[1,2-c]pyridazin-5-one Derivatives Substitution Position:

- C8-substituted derivatives (e.g., benzyloxy or trifluorobutoxy groups) exhibit higher MAO-B inhibitory potency (IC₅₀ values in the nanomolar range) compared to C7-substituted analogues. This is attributed to optimized steric interactions with the enzyme’s active site .

- Example: 8-(4,4,4-Trifluorobutoxy)-5H-indeno[1,2-c]pyridazin-3-one shows a predictive 3D-QSAR model (q² = 0.75, r² = 0.93), emphasizing the role of electrostatic and lipophilicity fields . Anti-inflammatory Activity:

- Rigid 5H-indeno[1,2-c]pyridazine derivatives retain anti-inflammatory activity comparable to their 4,4a-dihydro counterparts but with improved pharmacokinetic profiles .

5H-Indeno[1,2-b]pyridine This positional isomer lacks the pyridazinone ring, resulting in reduced MAO-B affinity. However, it serves as a precursor in materials science due to its planar aromatic structure .

Imidazo[2,1-b]quinazoline Derivatives These compounds share structural rigidity but differ in heterocyclic composition. They exhibit moderate MAO-B inhibition but lack the pronounced anti-inflammatory effects seen in 5H-indeno[1,2-c]pyridazin-3-one derivatives .

Physicochemical Properties

- Lipophilicity: 5H-Indeno[1,2-c]pyridazin-3-one derivatives have higher logP values (2.5–3.5) than imidazo[2,1-b]quinazolines (1.8–2.2), enhancing blood-brain barrier penetration for CNS targets .

- Solubility : Methoxy-substituted derivatives (e.g., 7,8-dimethoxy) exhibit poor aqueous solubility, limiting their therapeutic utility .

Biological Activity

5H-Indeno(1,2-c)pyridazin-3-one, 2,3-dihydro- is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This compound features a unique fused structure of indene and pyridazine, making it a candidate for various pharmacological applications.

Chemical Structure and Properties

The molecular formula of 5H-Indeno(1,2-c)pyridazin-3-one, 2,3-dihydro- is C₉H₇N₂O, indicating the presence of nitrogen and oxygen atoms that are crucial for its biological interactions. The compound is characterized by its pyridazinone moiety, which is known for conferring various biological activities.

Biological Activities

Research indicates that derivatives of 5H-Indeno(1,2-c)pyridazin-3-one exhibit a range of biological effects:

- Cardiotonic Effects : Some derivatives have shown positive inotropic effects, enhancing cardiac contractility. For instance, compounds similar to this structure have been reported to inhibit phosphodiesterase (PDE) enzymes, leading to increased cAMP levels in cardiac tissues .

- Antihypertensive Activity : The compound has demonstrated potential as an antihypertensive agent by promoting vasodilation and lowering blood pressure through PDE inhibition .

- Anticancer Properties : Preliminary studies suggest that certain derivatives may possess anticancer activity, although more research is needed to establish specific mechanisms and efficacy .

- Anti-inflammatory Effects : Pyridazinone derivatives have been linked to anti-inflammatory activity, potentially through the modulation of cytokine production and inhibition of inflammatory pathways .

The biological activity of 5H-Indeno(1,2-c)pyridazin-3-one is primarily attributed to its ability to interact with various biological targets:

- Phosphodiesterase Inhibition : Many studies highlight the compound's role as a selective PDE inhibitor. For example, zardaverine (a related compound) has been shown to selectively inhibit PDE-III and PDE-IV isoforms, enhancing cGMP levels and promoting vasodilation .

- Cyclic Nucleotide Modulation : By inhibiting PDEs, these compounds increase levels of cyclic nucleotides (cAMP and cGMP), which play critical roles in cardiovascular function and cellular signaling pathways .

Comparative Analysis with Related Compounds

A comparative analysis reveals that while many pyridazinone derivatives exhibit significant biological activities, the unique indene-pyridazine fusion structure of 5H-Indeno(1,2-c)pyridazin-3-one enhances its therapeutic potential. Below is a table summarizing some similar compounds and their notable activities:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 5H-Indeno(1,2-c)pyridazin-5-one | Indeno-pyridazine | Antihypertensive |

| 4-Amino-6-(substituted phenyl)-pyridazine | Pyridazine | Anticancer |

| Indane-1,3-dione | Indane derivative | Versatile building block |

| 6-(Substituted phenyl)-pyridazinone | Pyridazinone | Cardiovascular effects |

Case Studies

Several studies have explored the pharmacological potential of pyridazinone derivatives:

- Cardiovascular Studies : A study evaluated the inotropic effects of various pyridazinones on isolated cardiac tissues. Results indicated that certain derivatives significantly enhanced contractility compared to standard treatments like digoxin .

- Anticancer Research : In vitro studies on cell lines demonstrated that specific derivatives exhibited cytotoxic effects against cancer cells through apoptosis induction mechanisms .

- Inflammation Models : Research involving animal models showed that pyridazinone derivatives could reduce inflammation markers in conditions like arthritis by modulating immune responses .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5H-indeno[1,2-c]pyridazin-3-one derivatives?

- Methodology : The compound can be synthesized via alkylation, chlorination, or methylation under controlled pH conditions. For example, N1/N2 alkylation occurs in neutral solutions, while electrophilic attacks at the 5-position require alkaline conditions. Chlorination using phosphorus oxychloride converts pyridazinones to chloropyridazines efficiently .

- Key Considerations : Monitor reaction pH and solvent choice (e.g., sodium methoxide) to direct regioselectivity.

Q. What safety protocols should be followed when handling 5H-indeno[1,2-c]pyridazin-3-one derivatives?

- Hazards : Acute toxicity (oral, Category 4), skin/eye irritation (Category 2), and respiratory sensitization (STOT SE 3) .

- Protocols : Use PPE (gloves, goggles, respirators), ensure ventilation, and avoid dust formation. In case of exposure, rinse eyes/skin immediately and seek medical attention .

Q. How can researchers characterize the purity and structure of synthesized derivatives?

- Analytical Techniques :

- NMR Spectroscopy : Assign peaks for C(5)-H (acidic proton) and substituted positions (e.g., 3 or 8) to confirm regiochemistry .

- Elemental Analysis : Validate molecular formulas (e.g., C13H12N2O) .

Q. What preliminary biological activities are reported for this compound?

- MAO-B Inhibition : Derivatives substituted at the 3- or 8-position with lipophilic groups show enhanced inhibitory potency. For example, 3-methyl derivatives exhibit IC50 values in the nanomolar range .

- Screening : Use in vitro assays with recombinant MAO-B enzymes and compare inhibition kinetics against reference inhibitors (e.g., selegiline) .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of alkylation in 5H-indeno[1,2-c]pyridazin-3-one systems?

- Mechanistic Insight : In neutral conditions, methylation targets N1, forming pyridinium salts (e.g., compound 6), while alkaline conditions favor C(5)-alkylation via deprotonation of the acidic C(5)-H .

- Experimental Design : Use kinetic studies (e.g., varying pH, temperature) and DFT calculations to map transition states and predict regiochemical outcomes.

Q. What computational strategies are effective for optimizing MAO-B inhibitory activity?

- QSAR/3D-QSAR Models : Develop models correlating substituent lipophilicity (logP), electronic effects (Hammett constants), and steric bulk with IC50 values. For instance, 3D-QSAR can map steric/electrostatic fields to identify optimal substituents at C-8 .

- Validation : Cross-validate predictions with synthesized analogs and in vitro assays .

Q. How can conflicting data on MAO-B inhibition potency between structural analogs be resolved?

- Data Contradiction Analysis :

Structural Confirmation : Re-analyze NMR/X-ray data to rule out regiochemical misassignment.

Assay Variability : Standardize enzyme sources (e.g., human recombinant vs. rat liver MAO-B) and inhibitor concentrations .

- Case Study : Compare 3-methoxy vs. 3-methyl derivatives to isolate electronic vs. steric contributions .

Q. What strategies mitigate instability of 5H-indeno[1,2-c]pyridazin-3-one derivatives in aqueous solutions?

- Degradation Pathways : Hydrolysis of the pyridazinone ring or oxidation at C(5) may occur.

- Stabilization Methods :

- Formulation : Use lyophilization or encapsulation in liposomes.

- Structural Modification : Introduce electron-withdrawing groups (e.g., Cl at C-6) to reduce hydrolytic susceptibility .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.